1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene
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Overview
Description
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is a heterocyclic organic compound with the molecular formula C46H32N6O2. This compound is known for its unique structural properties, which include two oxadiazole rings and diphenylamino groups attached to a central benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves the following steps:
Formation of Diphenylamino Benzonitrile: This step involves the reaction of diphenylamine with 4-bromobenzonitrile in the presence of strong coupling and condensation reagents such as palladium catalysts, ferrocene-based ligands, sodium tert-butoxide, and toluene.
Reduction of Diphenylamino Benzonitrile: The resulting diphenylamino benzonitrile is dissolved in ether and cooled to -78°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like DIBALH.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Diisobutylaluminum hydride (DIBALH), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s diphenylamino groups and oxadiazole rings play a crucial role in its activity. These functional groups can interact with various biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to act as a fluorescent probe suggests its potential for imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylamino)benzene: A compound with similar diphenylamino groups but lacking the oxadiazole rings.
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene: A structural isomer with the oxadiazole rings positioned differently on the benzene ring.
Uniqueness
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is unique due to the presence of both diphenylamino groups and oxadiazole rings, which confer distinct photophysical and chemical properties. This combination makes it particularly valuable for applications in optoelectronics and as a fluorescent probe in biological research .
Properties
Molecular Formula |
C46H36N6O2 |
---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
N,N-diphenyl-4-[5-[4-[3-[4-(N-phenylanilino)phenyl]-2H-1,3,4-oxadiazol-5-yl]phenyl]-2H-1,3,4-oxadiazol-3-yl]aniline |
InChI |
InChI=1S/C46H36N6O2/c1-5-13-39(14-6-1)51(40-15-7-2-8-16-40)43-29-25-37(26-30-43)49-33-53-45(47-49)35-21-23-36(24-22-35)46-48-50(34-54-46)38-27-31-44(32-28-38)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-32H,33-34H2 |
InChI Key |
PAHUULNNFSVYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1N(N=C(O1)C2=CC=C(C=C2)C3=NN(CO3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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